molecular formula C12H19NO B3214760 [(3,4-Dimethylphenyl)methyl](2-methoxyethyl)amine CAS No. 1152657-49-2

[(3,4-Dimethylphenyl)methyl](2-methoxyethyl)amine

Cat. No.: B3214760
CAS No.: 1152657-49-2
M. Wt: 193.28
InChI Key: QNKMMGIFXWOGAS-UHFFFAOYSA-N
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Description

Contextualization within Modern Amine Synthesis and Functionality

The synthesis of secondary amines like (3,4-Dimethylphenyl)methylamine falls under the umbrella of N-alkylation reactions, a cornerstone of organic synthesis. Traditional methods for N-alkylation often involve the use of alkyl halides, which can lead to the formation of stoichiometric amounts of waste. nih.gov Modern synthetic approaches, however, are increasingly focused on more environmentally benign and efficient catalytic methods.

One such contemporary strategy is the reductive amination of aldehydes. In a hypothetical synthesis of the target compound, 3,4-dimethylbenzaldehyde (B1206508) could be reacted with 2-methoxyethylamine (B85606) in the presence of a reducing agent to form the desired secondary amine. This method is widely favored for its versatility and high yields.

Another advanced approach involves the use of catalysts for N-alkylation. For instance, ruthenium nanoparticle catalysts have been shown to be highly efficient for the N-methylation of amines using formaldehyde (B43269) as the carbon source. nih.gov While not a direct synthesis of the target compound, this highlights the trend towards catalytic routes for amine synthesis. Similarly, base-mediated cascade amidination/N-alkylation of amines by alcohols presents an alternative pathway for C-N bond formation. rsc.org

The functionality of amines is diverse, ranging from their role as key intermediates in the synthesis of complex molecules to their direct application in various fields. Benzylamines, in particular, are recognized as important precursors in the production of pharmaceuticals and other specialty chemicals. wikipedia.orgchemicalbook.com They can act as a masked source of ammonia (B1221849), where the benzyl (B1604629) group can be removed by hydrogenolysis after N-alkylation. wikipedia.org

Distinctive Structural Features and Potential for Chemical Diversity

The structure of (3,4-Dimethylphenyl)methylamine is characterized by several key features that contribute to its chemical personality and potential for generating diverse analogs.

The (3,4-dimethylphenyl)methyl group, a substituted benzyl moiety, is a significant contributor to the molecule's properties. The two methyl groups on the aromatic ring are electron-donating, which can influence the reactivity of the aromatic ring in electrophilic substitution reactions. The substitution pattern (3,4-dimethyl) also imparts a specific steric profile to the molecule, which can affect its interaction with biological targets or its performance as a ligand in catalysis.

The 2-methoxyethyl group attached to the nitrogen atom introduces a flexible, polar side chain. The ether linkage provides a site for hydrogen bonding, which can influence the compound's solubility and physical properties. The presence of this group, compared to a simple alkyl chain, can also impact the basicity of the amine.

These structural elements provide multiple avenues for creating chemical diversity. Modifications to the aromatic ring, such as altering the position or nature of the substituents, can lead to a wide range of analogs with different electronic and steric properties. For example, replacing the methyl groups with other functional groups could modulate the compound's lipophilicity and metabolic stability. Furthermore, the 2-methoxyethyl chain can be varied, for instance, by changing the length of the alkyl chain or replacing the methoxy (B1213986) group with other functionalities, to fine-tune the molecule's properties for specific applications.

Overview of Research Gaps and Motivations for Investigation of Analogous Structures

While the direct study of (3,4-Dimethylphenyl)methylamine appears to be limited, the investigation of analogous structures is well-motivated by several research gaps and potential applications. A significant portion of research into substituted benzylamines is driven by the search for new pharmacologically active compounds. For instance, derivatives of N-(2-(benzylamino)-2-oxoethyl)benzamide have been explored as potential agents for protecting pancreatic β-cells. nih.gov

The exploration of new synthetic methodologies is another driving force. Developing novel, efficient, and sustainable methods for the synthesis of substituted amines remains a key area of interest in organic chemistry. The target compound and its analogs could serve as test substrates for new catalytic systems or synthetic strategies.

Furthermore, there is a continuous need to understand the structure-activity relationships (SAR) of amine-containing compounds. By systematically modifying the structure of (3,4-Dimethylphenyl)methylamine and evaluating the properties of the resulting analogs, researchers can gain valuable insights into how specific structural features influence chemical reactivity, physical properties, and biological activity. This knowledge is crucial for the rational design of new molecules with desired functionalities.

The following table provides a summary of the key properties of the subject compound:

PropertyValue
IUPAC Name N-[(3,4-dimethylphenyl)methyl]-2-methoxyethanamine
CAS Number 1152657-49-2
Molecular Formula C12H19NO
Molecular Weight 193.29 g/mol
Appearance Liquid

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(3,4-dimethylphenyl)methyl]-2-methoxyethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-10-4-5-12(8-11(10)2)9-13-6-7-14-3/h4-5,8,13H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNKMMGIFXWOGAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CNCCOC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Pathways for 3,4 Dimethylphenyl Methylamine

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.comlkouniv.ac.in This process involves strategically breaking bonds to identify key synthons and their corresponding synthetic equivalents.

Disconnection Strategies for the Amine Linkage

The most logical and common disconnection for amines is at the carbon-nitrogen (C-N) bond. amazonaws.com This approach simplifies the target molecule into two key fragments. For (3,4-Dimethylphenyl)methylamine, two primary C-N bond disconnections are possible, leading to two distinct synthetic strategies.

Disconnection A: Cleavage of the bond between the nitrogen atom and the benzylic carbon. This disconnection suggests a reaction between 3,4-dimethylbenzylamine and a 2-methoxyethyl electrophile or, conversely, 2-methoxyethylamine (B85606) and a 3,4-dimethylbenzyl electrophile.

Disconnection B: Cleavage of the bond between the nitrogen atom and the ethyl carbon of the 2-methoxyethyl group. This disconnection points towards a reaction between 3,4-dimethylbenzylamine and a suitable two-carbon electrophile that can introduce the methoxyethyl group.

Both strategies are viable and lead to plausible synthetic routes, which will be explored in more detail in the subsequent sections.

Approaches to the 3,4-Dimethylphenylmethyl Moiety

The 3,4-dimethylphenylmethyl fragment is a crucial building block in the synthesis of the target compound. Depending on the chosen synthetic pathway, this moiety can be introduced as either an electrophile or a nucleophile.

As an Electrophile: The most common electrophilic precursor is a 3,4-dimethylbenzyl halide , such as 3,4-dimethylbenzyl bromide or chloride. These compounds can be synthesized from o-xylene through various methods, including bromination of the methyl group using N-bromosuccinimide (NBS) under radical initiation.

As a Carbonyl Compound: For reductive amination, 3,4-dimethylbenzaldehyde (B1206508) is the required precursor. This aldehyde can be prepared from o-xylene through methods like the Gattermann-Koch reaction or by formylation of 4-bromo-o-xylene via a Grignard reaction. google.comgoogle.com

Strategies for the 2-Methoxyethyl Chain Construction

The 2-methoxyethyl group provides the second key fragment for the synthesis. Similar to the dimethylphenylmethyl moiety, it can be incorporated using different synthetic equivalents.

As a Nucleophile: 2-Methoxyethylamine is the primary amine required for reductive amination or for alkylation with a 3,4-dimethylbenzyl halide. This reagent is commercially available.

As an Electrophile: A 2-methoxyethyl halide , such as 2-bromo-1-methoxyethane or 2-chloro-1-methoxyethane, can be used to alkylate 3,4-dimethylbenzylamine. These halides can be prepared from 2-methoxyethanol by reaction with the appropriate halogenating agent.

Classical and Contemporary Approaches to Amine Synthesis

The synthesis of secondary amines can be achieved through a variety of well-established and modern chemical reactions. The choice of method often depends on the availability of starting materials, desired yield, and reaction conditions.

Reductive Amination Protocols for the Target Structure

Reductive amination is a highly efficient and widely used method for the synthesis of amines. youtube.comkoreascience.krorganic-chemistry.orgresearchgate.net This one-pot reaction involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. youtube.com

For the synthesis of (3,4-Dimethylphenyl)methylamine, this would involve the reaction of 3,4-dimethylbenzaldehyde with 2-methoxyethylamine .

A variety of reducing agents can be employed for this transformation, each with its own reactivity profile. Common choices include:

Sodium borohydride (NaBH₄)

Sodium cyanoborohydride (NaBH₃CN) youtube.com

Sodium triacetoxyborohydride (NaBH(OAc)₃)

Catalytic hydrogenation (e.g., H₂/Pd-C)

The general procedure involves mixing the aldehyde and the amine, sometimes with the addition of a dehydrating agent or under conditions that favor imine formation, followed by the introduction of the reducing agent.

Table 1: Reagents and Conditions for Reductive Amination
Carbonyl CompoundAmineReducing AgentTypical SolventTypical Temperature
3,4-Dimethylbenzaldehyde2-MethoxyethylamineSodium borohydrideMethanol, Ethanol0 °C to room temperature
3,4-Dimethylbenzaldehyde2-MethoxyethylamineSodium cyanoborohydrideMethanol, AcetonitrileRoom temperature
3,4-Dimethylbenzaldehyde2-MethoxyethylamineH₂/Pd-CEthanol, Ethyl acetateRoom temperature to 50 °C

Direct Alkylation and Amination Reactions

Direct alkylation of amines is another fundamental approach to forming C-N bonds. researchgate.net This method involves the nucleophilic substitution of a halide or other leaving group by an amine. For the synthesis of the target compound, two pathways are feasible:

Pathway 1: Alkylation of 2-methoxyethylamine

In this approach, 2-methoxyethylamine acts as the nucleophile, and a 3,4-dimethylbenzyl halide (e.g., 3,4-dimethylbenzyl bromide) serves as the electrophile. A base is typically added to neutralize the hydrogen halide formed during the reaction and to prevent the protonation of the starting amine, which would render it non-nucleophilic.

Pathway 2: Alkylation of 3,4-dimethylbenzylamine

Alternatively, 3,4-dimethylbenzylamine can be used as the nucleophile to displace a leaving group from a 2-methoxyethyl halide (e.g., 2-bromo-1-methoxyethane). Similar to the first pathway, a base is required to drive the reaction to completion.

Table 2: Reagents and Conditions for Direct Alkylation
NucleophileElectrophileBaseTypical SolventTypical Temperature
2-Methoxyethylamine3,4-Dimethylbenzyl bromidePotassium carbonate, TriethylamineAcetonitrile, DMFRoom temperature to 80 °C
3,4-Dimethylbenzylamine2-Bromo-1-methoxyethaneSodium carbonate, DiisopropylethylamineEthanol, THFRoom temperature to reflux

Over-alkylation to form a tertiary amine can be a potential side reaction in both pathways. Careful control of stoichiometry and reaction conditions is often necessary to maximize the yield of the desired secondary amine.

Multi-Component Reactions and One-Pot Syntheses

One-pot syntheses, a related strategy, involve the sequential addition of reagents to a single reaction vessel, avoiding the isolation of intermediates. This approach streamlines the synthetic process, saves time and resources, and minimizes solvent usage and waste. For the synthesis of N-substituted benzylamines, a prominent one-pot method is reductive amination. This typically involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the desired amine.

A plausible one-pot synthesis of (3,4-Dimethylphenyl)methylamine would involve the reductive amination of 3,4-dimethylbenzaldehyde with 2-methoxyethylamine. The reaction begins with the formation of an imine intermediate through the condensation of the aldehyde and the primary amine. This intermediate is then reduced using a suitable reducing agent present in the same reaction vessel.

Table 1: Illustrative One-Pot Reductive Amination for N-Substituted Benzylamine Synthesis

Aldehyde Amine Reducing Agent Solvent Yield (%)
3,4-Dimethylbenzaldehyde 2-Methoxyethylamine Sodium triacetoxyborohydride Dichloromethane 85
Benzaldehyde 2-Methoxyethylamine Sodium borohydride Methanol 78

This table presents hypothetical data based on typical reductive amination reactions for illustrative purposes.

Optimization of Reaction Conditions and Yields

The efficiency and yield of amine synthesis are highly dependent on the optimization of various reaction parameters. Key factors that are typically fine-tuned include the choice of catalyst, solvent, temperature, reaction time, and the nature and stoichiometry of the reducing agent in the case of reductive amination.

For the synthesis of (3,4-Dimethylphenyl)methylamine via reductive amination, a screening of reducing agents would be crucial. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃), each with its own reactivity profile and tolerance for different functional groups. Catalytic hydrogenation using transition metal catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere is another effective method.

Solvent selection also plays a pivotal role. While chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) have been traditionally used, greener alternatives such as ethanol, methanol, or even water are increasingly preferred. The reaction temperature and time are optimized to ensure complete conversion of the starting materials while minimizing the formation of byproducts.

Table 2: Optimization of Reaction Conditions for a Hypothetical Reductive Amination

Parameter Variation Outcome (Yield %)
Reducing Agent Sodium borohydride 75
Sodium triacetoxyborohydride 88
Catalytic Hydrogenation (Pd/C) 95
Solvent Dichloromethane 85
Ethanol 90
Tetrahydrofuran 82
Temperature Room Temperature 80
50 °C 92

This table presents hypothetical data to illustrate the process of optimizing reaction conditions.

Green Chemistry Principles in the Synthesis of Amines

The application of green chemistry principles is paramount in modern organic synthesis to mitigate environmental impact. Key metrics and considerations include atom economy, waste minimization, solvent selection, and the use of catalysts. researchgate.net

Atom Economy and Waste Minimization in Amine Production

Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. researchgate.net Addition reactions, for example, have a 100% atom economy in theory. Multi-component reactions and one-pot processes like reductive amination are often designed to maximize atom economy by minimizing the formation of byproducts.

For instance, the reductive amination of 3,4-dimethylbenzaldehyde with 2-methoxyethylamine to form (3,4-Dimethylphenyl)methylamine, when using a catalytic hydrogenation approach, ideally produces only water as a byproduct, leading to a high atom economy.

Waste minimization is a broader concept that encompasses not only byproducts but also solvents, reagents, and energy consumption. The E-factor (Environmental Factor), which is the ratio of the mass of waste to the mass of product, is a common metric for evaluating the environmental impact of a chemical process. Choosing synthetic routes with fewer steps and higher yields, and recycling solvents and catalysts can significantly reduce the E-factor.

Solvent Selection and Catalysis for Sustainable Synthesis

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental pollution. The development of solvent selection guides helps chemists choose more environmentally benign options. For amine synthesis, there is a move away from hazardous chlorinated solvents towards greener alternatives like alcohols (ethanol, methanol), esters (ethyl acetate), and in some cases, water.

Catalysis is a fundamental pillar of green chemistry. Catalysts, used in small amounts, can increase reaction rates, improve selectivity, and enable reactions to occur under milder conditions, thereby reducing energy consumption. In the synthesis of amines, both homogeneous and heterogeneous catalysts are employed. Heterogeneous catalysts, such as metals supported on carbon or alumina, are often preferred as they can be easily separated from the reaction mixture and recycled, further minimizing waste. For example, the use of a recyclable palladium on carbon catalyst for the hydrogenation step in reductive amination enhances the sustainability of the process.

Theoretical and Computational Investigations of 3,4 Dimethylphenyl Methylamine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to provide information about electron distribution and energy levels.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is based on the principle that the ground-state energy of a molecule is a functional of its electron density. For (3,4-Dimethylphenyl)methylamine, DFT calculations, often using hybrid functionals like B3LYP, would be employed to optimize the molecular geometry and predict a variety of properties.

A primary output of DFT calculations is the optimized molecular structure, providing precise bond lengths and angles. Furthermore, DFT is used to calculate key electronic properties that govern the molecule's behavior.

Illustrative Molecular Properties Calculated via DFT:

PropertyDescriptionHypothetical Value for (3,4-Dimethylphenyl)methylamine
Total Energy The total electronic energy of the molecule in its optimized, lowest-energy state.-655.12 Hartrees
Dipole Moment A measure of the net molecular polarity, arising from the charge distribution.2.15 Debye
Mulliken Atomic Charges Calculated partial charges on each atom, indicating sites susceptible to electrostatic interactions.N: -0.55, O: -0.60
Molecular Electrostatic Potential (MESP) A 3D map showing the electrostatic potential on the electron density surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions.Negative potential around N and O atoms; Positive potential around amine and methyl H atoms.

These calculated properties provide a foundational understanding of the molecule's stability, polarity, and the distribution of electrons, which are crucial for predicting its interactions with other molecules.

Frontier Molecular Orbital (FMO) theory is a powerful framework for predicting the reactivity and selectivity of chemical reactions. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

For (3,4-Dimethylphenyl)methylamine, FMO analysis would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

Example FMO Data Table:

ParameterDescriptionHypothetical Value (eV)
E(HOMO) Energy of the Highest Occupied Molecular Orbital. Relates to electron-donating ability.-5.85 eV
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital. Relates to electron-accepting ability.1.20 eV
HOMO-LUMO Gap (ΔE) Energy difference between LUMO and HOMO. Indicates chemical reactivity and stability.7.05 eV

The analysis would likely show the HOMO localized primarily on the nitrogen and oxygen atoms due to their lone pairs of electrons, and on the electron-rich dimethylphenyl ring. The LUMO would likely be distributed over the aromatic ring's anti-bonding orbitals. This information helps predict that the molecule would most likely act as a nucleophile in reactions, donating electrons from the nitrogen or the aromatic system.

Conformational Analysis and Molecular Dynamics Simulations

Molecules are not static entities; they are flexible and can adopt various spatial arrangements, or conformations. Conformational analysis and molecular dynamics (MD) simulations are used to explore this dynamic behavior.

Conformational analysis of (3,4-Dimethylphenyl)methylamine would involve systematically rotating the molecule's single bonds (e.g., the C-N and C-O bonds) to map the potential energy surface. This process identifies the lowest-energy (most stable) conformations and the energy barriers required to rotate from one conformation to another. Such scans can reveal which spatial arrangements are most likely to be populated at a given temperature.

Molecular Dynamics (MD) simulations complement this by simulating the atomic motions of the molecule over time. An MD simulation would show how the molecule folds and flexes in a simulated environment (e.g., in a solvent), providing a dynamic picture of its conformational preferences.

Hypothetical Rotational Energy Barrier Data:

Rotated Dihedral AngleDescriptionEnergy Barrier (kcal/mol)Most Stable Angle
C-C-N-CRotation around the benzyl-nitrogen bond4.5 kcal/mol~175° (anti-periplanar)
C-N-C-CRotation around the nitrogen-ethyl bond3.8 kcal/mol~180° (anti-periplanar)
N-C-C-ORotation around the ethyl C-C bond3.2 kcal/mol~65° (gauche)

Within a single molecule, various non-covalent interactions and stereoelectronic effects can stabilize or destabilize certain conformations. For (3,4-Dimethylphenyl)methylamine, these could include:

Steric Hindrance: Repulsive interactions between bulky groups, such as the dimethylphenyl group and the methoxyethyl chain, which would influence the preferred rotational angles to minimize these clashes.

Intramolecular Hydrogen Bonding: Although unlikely to be strong, weak C-H···N or C-H···O interactions could contribute to the stability of specific folded conformations.

Gauche Effect: In the N-C-C-O fragment, a gauche conformation might be favored over an anti conformation due to stabilizing hyperconjugation effects. Stereoelectronic effects involve the influence of orbital overlap on molecular geometry and stability. For instance, the orientation of the nitrogen lone pair relative to adjacent anti-bonding orbitals (σ*) can affect conformational preference and reactivity.

Prediction of Chemical Reactivity and Mechanistic Pathways

By combining insights from DFT and FMO analysis, a detailed picture of the chemical reactivity of (3,4-Dimethylphenyl)methylamine can be constructed. Reactivity descriptors derived from these calculations can predict how the molecule will behave in different chemical environments.

The MESP map and FMO analysis would identify the most probable sites for electrophilic and nucleophilic attack.

Nucleophilic Sites: The nitrogen and oxygen atoms, being electron-rich (as shown by MESP and HOMO localization), are the primary nucleophilic centers. They would readily react with electrophiles such as protons (in acids) or alkyl halides.

Electrophilic Attack on the Ring: The dimethylphenyl ring is activated by the methyl groups, making it susceptible to electrophilic aromatic substitution. FMO analysis and calculated atomic charges would help predict whether substitution is most likely to occur at the ortho or meta positions relative to the benzyl (B1604629) group.

Computational modeling can also be used to map out entire reaction mechanisms. For example, to study the N-alkylation of the amine, a researcher could model the transition state of the reaction with an alkyl halide. DFT calculations would determine the activation energy of this transition state, providing a quantitative prediction of the reaction rate. This allows for a comparison of different potential reaction pathways to determine the most favorable one.

Basicity and Nucleophilicity Profiles of the Amine Nitrogen

The basicity of an amine is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. In the gas phase, the basicity of amines is primarily influenced by the polarizability and electron-donating effects of the alkyl groups attached to the nitrogen. An increase in the size and number of alkyl groups generally leads to an increase in basicity due to the stabilization of the resulting ammonium (B1175870) cation through charge delocalization. researchgate.net However, in aqueous solution, steric hindrance and solvation effects become significant, often leading to a non-linear trend in basicity from primary to tertiary amines. byjus.com

For (3,4-Dimethylphenyl)methylamine, the nitrogen atom is secondary, bonded to a (3,4-dimethylphenyl)methyl (xylyl) group and a 2-methoxyethyl group. The xylyl group, with its two electron-donating methyl groups on the phenyl ring, is expected to increase the electron density on the benzylic carbon and, through inductive effects, on the nitrogen atom. This electron-donating character enhances the basicity of the amine compared to an unsubstituted benzylamine.

The 2-methoxyethyl group can influence the basicity in several ways. The ethyl chain itself is an electron-donating group. The ether oxygen, being electronegative, can exert an electron-withdrawing inductive effect, which would decrease basicity. However, the non-bonding electrons on the oxygen may also participate in intramolecular hydrogen bonding with the N-H proton in the protonated form, which could stabilize the conjugate acid and thus increase basicity.

Nucleophilicity, while often correlated with basicity, is a measure of the rate at which a nucleophile attacks an electrophilic center. It is influenced by factors such as charge, basicity, polarizability, and steric hindrance. The nitrogen atom in (3,4-Dimethylphenyl)methylamine, being a secondary amine, is expected to be a moderately strong nucleophile. The steric bulk of the (3,4-dimethylphenyl)methyl and 2-methoxyethyl groups is not excessively large, allowing for approach to an electrophilic carbon.

To provide a semi-quantitative perspective, we can consider the hydrogen bond basicity (pKBHX), which is a measure of a compound's ability to act as a hydrogen bond acceptor. A higher pKBHX value indicates stronger hydrogen bond acceptor ability, which often correlates with basicity. The pKBHX value for N-methylbenzylamine has been reported as 9.56. core.ac.uk It is reasonable to infer that the introduction of two methyl groups on the phenyl ring and the replacement of the methyl group with a 2-methoxyethyl group would lead to a comparable or slightly higher basicity for (3,4-Dimethylphenyl)methylamine, though steric and electronic effects of the 2-methoxyethyl group would need to be precisely quantified through specific computational studies.

CompoundClassTheoretical Basicity Descriptor (pKBHX)
Ammonia (B1221849)Primary9.244 core.ac.uk
BenzylaminePrimary9.34 core.ac.uk
N-MethylbenzylamineSecondary9.56 core.ac.uk
(3,4-Dimethylphenyl)methylamineSecondaryEstimated ~9.6-9.8

Theoretical Studies of Potential Reaction Sites

The reactivity of a molecule can be predicted by examining its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region of highest electron density and is associated with the molecule's ability to donate electrons (nucleophilicity). The LUMO represents the region of lowest electron density and is associated with the molecule's ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. physchemres.org

For (3,4-Dimethylphenyl)methylamine, the HOMO is expected to be localized primarily on the nitrogen atom due to its lone pair of electrons, and also distributed across the electron-rich 3,4-dimethylphenyl ring. The electron-donating methyl groups on the aromatic ring increase the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The LUMO is likely to be distributed over the antibonding orbitals of the aromatic ring.

Electrostatic potential (ESP) maps provide a visual representation of the charge distribution within a molecule. Regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) indicate electron-poor areas that are susceptible to nucleophilic attack.

In the case of (3,4-Dimethylphenyl)methylamine, the ESP map would be expected to show a region of high negative potential around the nitrogen atom, confirming its role as the primary site for protonation and attack by electrophiles. The aromatic ring would also exhibit negative potential, particularly at the positions ortho and para to the methyl groups, making these sites susceptible to electrophilic aromatic substitution. The hydrogen atom on the amine nitrogen would show a region of positive potential, making it a potential hydrogen bond donor.

Analogous CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Methylamine-9.71.210.9
Ethylamine (B1201723)-9.51.310.8
n-Propylamine-9.41.310.7
n-Butylamine-9.31.410.7
researchgate.net

Solvation Effects and Intermolecular Interactions Modeling

The behavior of (3,4-Dimethylphenyl)methylamine in solution is significantly influenced by its interactions with solvent molecules. The molecule possesses both hydrophobic and hydrophilic regions, leading to complex solvation behavior that depends on the nature of the solvent.

The (3,4-dimethylphenyl)methyl group is nonpolar and will engage in hydrophobic interactions with nonpolar solvents. In aqueous solution, this part of the molecule will be poorly solvated, leading to a tendency to self-associate or interact with other hydrophobic species to minimize contact with water.

The amine and ether functionalities are polar and capable of forming hydrogen bonds. The secondary amine group can act as both a hydrogen bond donor (via the N-H bond) and a hydrogen bond acceptor (via the nitrogen lone pair). The oxygen atom of the 2-methoxyethyl group can also act as a hydrogen bond acceptor. In protic solvents like water or alcohols, these groups will be well-solvated through hydrogen bonding. In aprotic polar solvents, dipole-dipole interactions will be the primary mode of solvation for these polar groups.

Computational modeling of solvation can be approached through two main methods: explicit and implicit solvent models. Explicit solvent models treat individual solvent molecules, providing a detailed picture of the local solvent structure around the solute. However, this approach is computationally expensive. Implicit solvent models represent the solvent as a continuous medium with a given dielectric constant, offering a more computationally efficient way to estimate the free energy of solvation. researchgate.net

The balance between the hydrophobic and hydrophilic interactions will determine the solubility of the compound in different solvents. It is expected to have moderate solubility in both polar and nonpolar solvents due to its amphiphilic nature.

Advanced Structural Elucidation and Spectroscopic Characterization of 3,4 Dimethylphenyl Methylamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules in solution. For (3,4-Dimethylphenyl)methylamine, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques would provide a complete picture of its atomic connectivity and spatial arrangement.

Predicted ¹H and ¹³C NMR Data

Based on the analysis of similar N-benzyl and N-alkylethylamine structures, the following table outlines the predicted chemical shifts for the protons and carbons in (3,4-Dimethylphenyl)methylamine.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH (C5-H)~7.0-7.2~129-131
Aromatic CH (C6-H)~7.0-7.2~129-131
Aromatic CH (C2-H)~7.0-7.2~126-128
Benzylic CH₂~3.7-3.9~52-55
N-CH₂~2.7-2.9~50-53
O-CH₂~3.5-3.7~70-73
O-CH₃~3.3-3.5~58-60
Aromatic C-CH₃ (C3)-~135-137
Aromatic C-CH₃ (C4)-~135-137
Aromatic C (C1)-~135-138
Ar-CH₃ (from C3)~2.2-2.4~19-21
Ar-CH₃ (from C4)~2.2-2.4~19-21

Note: Chemical shifts are referenced to a standard solvent like CDCl₃ and are estimates based on analogous compounds.

To confirm the assignments predicted above and to establish the precise connectivity of the molecule, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Key expected correlations would include the coupling between the N-CH₂ and O-CH₂ protons of the methoxyethyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (typically 2-3 bond) correlations between protons and carbons. It would be crucial for unequivocally linking the different fragments of the molecule. For instance, a correlation between the benzylic CH₂ protons and the aromatic carbons (C1, C2, and C6) would confirm the attachment of the methyl group to the nitrogen. Similarly, correlations from the N-CH₂ protons to the benzylic carbon and the O-CH₂ carbon would solidify the structure of the ethylamine (B1201723) chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be particularly useful in determining the preferred conformation of the molecule in solution. For example, through-space interactions between the benzylic protons and the protons of the N-CH₂ group could be observed.

Molecules like (3,4-Dimethylphenyl)methylamine can exhibit dynamic processes in solution, such as rotation around single bonds and nitrogen inversion. colostate.edu These conformational changes can often be studied using variable temperature NMR experiments. libretexts.orgnih.gov For instance, restricted rotation around the C-N bonds could lead to the observation of broadened signals or even distinct sets of signals for chemically equivalent protons at low temperatures. nih.gov By analyzing the coalescence of these signals as the temperature is increased, the energy barriers for these conformational exchanges can be determined. libretexts.org

Mass Spectrometry for Mechanistic Fragmentation Studies

Mass spectrometry provides valuable information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of (3,4-Dimethylphenyl)methylamine with high precision. This allows for the unambiguous determination of its elemental formula (C₁₂H₁₉NO).

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (in this case, the protonated molecular ion [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions allows for the elucidation of the molecule's structure. For N-benzylamines, a characteristic fragmentation pathway is the cleavage of the benzylic C-N bond. nih.govacs.orgcore.ac.uk

Proposed Fragmentation Pathways

A primary fragmentation pathway for protonated (3,4-Dimethylphenyl)methylamine would involve the cleavage of the bond between the benzylic carbon and the nitrogen atom. whitman.edu This would lead to the formation of a stable 3,4-dimethylbenzyl cation, which can rearrange to the even more stable 3,4-dimethyltropylium ion. nih.govnih.gov Another significant fragmentation would be the alpha-cleavage adjacent to the nitrogen on the methoxyethyl side.

Interactive Table: Predicted Key Fragment Ions in MS/MS

m/z (mass-to-charge ratio)Proposed Fragment StructureFragmentation Pathway
194[C₁₂H₁₉NO + H]⁺Protonated molecular ion
119[C₉H₁₁]⁺Formation of the 3,4-dimethylbenzyl or tropylium (B1234903) ion
75[C₃H₉NO]⁺Cleavage of the benzylic C-N bond
59[C₂H₇O]⁺Fragmentation of the methoxyethyl side chain

X-ray Crystallography for Solid-State Structural Determination (if applicable)

Should (3,4-Dimethylphenyl)methylamine be a crystalline solid, single-crystal X-ray diffraction would provide the most definitive structural information in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles, as well as information about the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the crystal packing.

Based on crystal structures of analogous compounds containing 3,4-dimethylphenyl and N-benzyl moieties, certain structural features can be anticipated. nih.gov The geometry around the nitrogen atom would be expected to be trigonal pyramidal. The aromatic ring would be planar, with the methyl and benzylic carbons lying in or close to this plane. The conformation of the methoxyethyl chain in the solid state would be influenced by the packing forces within the crystal lattice. Intermolecular hydrogen bonding involving the amine hydrogen and the oxygen atom of a neighboring molecule could be a key feature of the crystal packing.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Dynamics

Further experimental research is required to elucidate the structural and spectroscopic properties of (3,4-Dimethylphenyl)methylamine to the level of detail requested.

Chemical Reactivity and Transformation Chemistry of 3,4 Dimethylphenyl Methylamine

Nucleophilic Reactivity of the Secondary Amine

The lone pair of electrons on the nitrogen atom makes the secondary amine group a potent nucleophile, readily participating in reactions with various electrophilic species.

Acylation, Sulfonylation, and Carbamoylation Reactions

The secondary amine of (3,4-Dimethylphenyl)methylamine is expected to react readily with acylating, sulfonylating, and carbamoylating agents.

Acylation: In the presence of acyl halides (like acetyl chloride) or acid anhydrides, the amine undergoes N-acylation to form the corresponding N,N-disubstituted amide. These reactions are typically carried out in the presence of a base (e.g., triethylamine, pyridine) to neutralize the acid byproduct. nih.govyoutube.com Iodine has also been shown to promote the N-acylation of amines under solvent-free conditions. researchgate.net

Sulfonylation: Reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base yields stable sulfonamides. rsc.orgorganic-chemistry.org Microwave-assisted, solvent-free conditions can also be employed for efficient sulfonylation of secondary amines. rsc.org

Carbamoylation: Carbamates can be formed through reaction with reagents like carbamoyl (B1232498) chlorides or isocyanates. Alternatively, N-alkylation of carbamates can be achieved using alkyl halides in the presence of a base like cesium carbonate. researchgate.netnih.gov

Reaction TypeReagent ClassProduct ClassTypical Conditions
AcylationAcyl Halide, Acid AnhydrideAmideBase (e.g., Triethylamine), Aprotic Solvent
SulfonylationSulfonyl ChlorideSulfonamideBase (e.g., Pyridine), Solvent or Solvent-free (Microwave)
CarbamoylationIsocyanate, Carbamoyl ChlorideCarbamate/UreaAprotic Solvent

Formation of Amides and Derivatives

The formation of an amide bond via acylation is a fundamental transformation for secondary amines. nih.govyoutube.comyoutube.com The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of an activated carboxylic acid derivative, such as an acyl chloride or anhydride. The resulting amide contains a planar C-N bond due to resonance, which imparts significant stability. A variety of coupling agents can also be used to facilitate amide bond formation directly from carboxylic acids. youtube.comnih.gov

Reactions of the Aromatic Ring and Benzylic Position

The substituted benzene (B151609) ring and the adjacent benzylic carbon are key sites for reactivity, particularly for electrophilic substitution and oxidation reactions.

Electrophilic Aromatic Substitution Potentials

The 3,4-dimethylphenyl group is highly activated towards electrophilic aromatic substitution (EAS). The two methyl groups and the N-benzyl substituent are all electron-donating groups (EDGs), which increase the electron density of the ring and direct incoming electrophiles to the ortho and para positions. chemistrytalk.orgorganicchemistrytutor.com

Directing Effects: The substituents on the ring dictate the regioselectivity of substitution. The two methyl groups at positions 3 and 4, and the methylene-amine group at position 1, are ortho-, para-directors. libretexts.orgpressbooks.pub This means that incoming electrophiles will preferentially add to the positions ortho or para to these activating groups. Given the existing substitution pattern, the most likely positions for electrophilic attack are C-2, C-5, and C-6. Steric hindrance may influence the relative yields of the possible isomers. masterorganicchemistry.com

Potential EAS Reactions:

Nitration: Using a mixture of nitric acid and sulfuric acid would likely lead to the introduction of a nitro group (-NO2) onto the ring.

Halogenation: Reaction with Br2 or Cl2 in the presence of a Lewis acid catalyst (e.g., FeBr3, AlCl3) would introduce a halogen atom.

Friedel-Crafts Alkylation/Acylation: Reaction with alkyl or acyl halides in the presence of a Lewis acid would attach an alkyl or acyl group to the ring.

PositionActivating Groups Influencing PositionPredicted Reactivity
C-2Ortho to C1-substituent, Ortho to C3-methylHighly Activated
C-5Ortho to C4-methyl, Meta to C1-substituentActivated
C-6Para to C3-methyl, Ortho to C1-substituentHighly Activated

Oxidation and Reduction Chemistry of the Aromatic System

Oxidation: The benzylic position (the CH2 group attached to the ring) and the methyl groups on the ring are susceptible to oxidation. libretexts.orgmasterorganicchemistry.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid can oxidize alkyl side chains of aromatic rings to carboxylic acids, provided there is at least one benzylic hydrogen. libretexts.orgyoutube.com Under these conditions, both the benzylic methylene (B1212753) and the two methyl groups could potentially be oxidized to carboxylic acid groups. Milder oxidizing agents may allow for more selective oxidation to form ketones or alcohols. scispace.com

Reduction: The aromatic ring can be reduced under specific conditions. The Birch reduction, which employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source, can reduce benzene rings to 1,4-cyclohexadienes. wikipedia.orgmasterorganicchemistry.comlibretexts.org For substituted benzenes, electron-donating groups direct the reduction to occur at positions that leave the substituent on a double bond. pearson.comambeed.com

Transformations Involving the Methoxyethyl Moiety

The methoxyethyl group is generally stable, but the ether linkage can be cleaved under certain conditions.

Ether Cleavage: Ethers are known to be cleaved by strong acids, particularly hydrohalic acids like HBr and HI. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. masterorganicchemistry.com In the case of (3,4-Dimethylphenyl)methylamine, treatment with strong acid could potentially cleave the C-O bond of the methoxyethyl group, leading to the formation of an alcohol and a methyl halide. The specific pathway (SN1 or SN2) would depend on the reaction conditions. wikipedia.org Various other reagents, such as boron tribromide (BBr3) or combinations of Lewis acids and nucleophiles, are also effective for cleaving ethers. researchgate.net

Ether Cleavage Reactions

The ether group in (3,4-Dimethylphenyl)methylamine is susceptible to cleavage under specific reaction conditions. Ether cleavage typically requires strong reagents to break the stable carbon-oxygen bond.

Acid-Catalyzed Cleavage: Strong acids, particularly hydrohalic acids like hydroiodic acid (HI) and hydrobromic acid (HBr), are commonly employed for ether cleavage. The reaction mechanism generally proceeds via protonation of the ether oxygen, making the adjacent carbon atom more electrophilic and susceptible to nucleophilic attack by the halide ion.

Given the structure of (3,4-Dimethylphenyl)methylamine, two potential pathways for acid-catalyzed cleavage exist: attack at the methyl group of the methoxy (B1213986) moiety or at the methylene group adjacent to the ether oxygen. Due to steric hindrance, nucleophilic attack is more likely to occur at the less substituted methyl carbon, leading to the formation of (3,4-dimethylphenyl)methyl(2-hydroxyethyl)amine and methyl iodide.

Table 1: Predicted Products of Acid-Catalyzed Ether Cleavage

Reactant Reagent Predicted Major Products

Lewis Acid-Mediated Cleavage: Lewis acids, such as boron tribromide (BBr₃), are also effective reagents for ether cleavage, particularly for aryl methyl ethers. While this specific compound is not an aryl methyl ether, the principle of using a strong Lewis acid to activate the ether oxygen for cleavage is applicable. The reaction with BBr₃ would likely yield the corresponding alcohol after a workup step.

Potential for Chelation with Metal Centers

The structure of (3,4-Dimethylphenyl)methylamine contains two potential donor atoms for metal chelation: the nitrogen of the secondary amine and the oxygen of the ether group. This arrangement allows for the potential formation of a stable five-membered chelate ring with a suitable metal center.

Table 2: Potential Coordination Sites and Favorable Metal Ions

Donor Atom Type Potential Coordinating Metal Ions
Nitrogen (Amine) Soft Base Pd(II), Pt(II), Ag(I), Cu(I)

The formation of a bidentate chelate complex would enhance the thermodynamic stability of the complex compared to monodentate coordination of separate amine and ether ligands, an effect known as the chelate effect. Experimental studies, such as spectroscopic titrations or single-crystal X-ray diffraction, would be necessary to confirm the formation and characterize the structure of any such metal complexes.

Kinetic and Mechanistic Studies of Key Reactions

The oxidation of substituted benzylamines has been shown to be first-order with respect to both the amine and the oxidizing agent. For example, the oxidation of various benzylamines by cetyltrimethylammonium permanganate proceeds via a mechanism involving a hydride-ion transfer from the amine to the oxidant in the rate-determining step. This is supported by a substantial kinetic isotope effect when the benzylic hydrogens are replaced with deuterium. ias.ac.in

A similar mechanistic pathway can be postulated for the oxidation of (3,4-Dimethylphenyl)methylamine. The rate of reaction would be influenced by the electronic effects of the methyl groups on the aromatic ring and the nature of the substituent on the nitrogen atom. The electron-donating nature of the two methyl groups at the 3- and 4-positions of the phenyl ring would be expected to increase the electron density at the benzylic position, potentially accelerating the rate of oxidation compared to unsubstituted benzylamine.

Further kinetic studies, including the determination of reaction orders, activation parameters, and the effect of substituents, would be required to elucidate the precise mechanisms of the reactions of this compound.

Applications As a Synthetic Intermediate and Building Block in Academic Research

Precursor in the Synthesis of Novel Organic Molecules

As a precursor, (3,4-Dimethylphenyl)methylamine offers several reactive sites that can be targeted for the synthesis of new organic compounds.

The secondary amine functionality is the primary site for derivatization. It can undergo a variety of reactions to generate a library of diverse compounds. For instance, N-alkylation, N-arylation, and acylation are common transformations for secondary amines, leading to the formation of tertiary amines and amides, respectively. These reactions are fundamental in medicinal chemistry for creating new molecular entities with potential biological activities. The general reactivity of secondary amines allows for their use in creating a wide array of derivatives.

The benzylation of N,N-substituted ethanolamines is a known method for derivatization to improve their analytical detection, particularly in complex matrices. osti.gov This involves the formation of a benzyl (B1604629) ether, which is a stable chemical functionality. osti.gov While this specific application is for analytical purposes, the underlying reactivity highlights the potential for modifying the molecule at its various functional groups.

Table 1: Potential Derivatization Reactions of (3,4-Dimethylphenyl)methylamine

Reaction Type Reagent Example Product Type
N-Alkylation Alkyl halide (e.g., CH₃I) Tertiary amine
N-Arylation Aryl halide (e.g., C₆H₅Br) with catalyst Tertiary amine
N-Acylation Acyl chloride (e.g., CH₃COCl) Amide

The structural framework of (3,4-Dimethylphenyl)methylamine can serve as a foundational building block for the synthesis of more complex molecular architectures, including polycyclic and heterocyclic systems. Heterocyclic compounds are of particular interest in medicinal chemistry and materials science. researchgate.netaksci.com The amine group can be incorporated into a ring system through various cyclization strategies. For example, it can be used in reactions to form nitrogen-containing heterocycles such as quinolines, which have been synthesized from N-pyridylmethylidenanilines. nih.gov

Dimethylformamide dimethyl acetal (B89532) (DMFDMA) is a versatile reagent used in the synthesis of heterocyclic compounds, often by reacting with active methylene (B1212753) groups or amino groups to form enamines and amidines as intermediates for cyclization. researchgate.netscribd.com While direct reactions with (3,4-Dimethylphenyl)methylamine are not documented, its amine functionality makes it a potential candidate for such transformations.

Role in the Development of Ligands for Catalysis

The presence of both nitrogen and oxygen atoms in (3,4-Dimethylphenyl)methylamine makes it a potential N,O-bidentate ligand for coordinating with metal centers in catalysts. Amine ligands are crucial in transition metal catalysis for modulating the electronic and steric properties of the metal, which in turn influences the catalyst's activity and selectivity. chemscene.com

This compound can be used as a scaffold for both chiral and achiral ligands. The synthesis of chiral ligands is of paramount importance in asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral product. While the parent molecule is achiral, chiral centers can be introduced through synthetic modifications, for example, at the carbon atom adjacent to the nitrogen in the methoxyethyl group or by using chiral reagents in its derivatization. The synthesis of new chiral phosphine-phosphoramidite ligands has been shown to be effective in asymmetric hydrogenations and allylic alkylations. researchgate.net

N,N'-bidentate ligands are widely used in catalysis, and many have been developed for various transition metal-catalyzed reactions. nih.govfigshare.com The flexibility in the design of these ligands allows for fine-tuning of their properties to achieve high catalytic efficiency and selectivity.

Ligands based on (3,4-Dimethylphenyl)methylamine could find applications in both homogeneous and heterogeneous catalysis. In homogeneous catalysis, the ligand-metal complex is soluble in the reaction medium. Phosphino-amine (PN) ligands, for example, have been successfully used in ruthenium-catalyzed hydrogen-borrowing alkylation of anilines. scispace.com

For heterogeneous catalysis, the ligand or the resulting metal complex can be immobilized on a solid support. This approach facilitates catalyst separation and recycling. N-heterocyclic carbenes (NHCs) are a class of ligands that have been used to modify metal surfaces to improve the stability, reactivity, and selectivity of heterogeneous catalysts. semanticscholar.org Tris(2-aminoethyl)amine has been used as a modifier for solid supports to enhance catalyst activity in Knoevenagel condensation. mdpi.com

Table 2: Potential Catalytic Applications for Ligands Derived from (3,4-Dimethylphenyl)methylamine

Catalysis Type Potential Reaction Metal Center Example
Homogeneous Cross-coupling reactions Palladium, Nickel
Homogeneous Asymmetric hydrogenation Rhodium, Ruthenium
Heterogeneous C-C bond formation (e.g., Heck reaction) Palladium on a solid support

Intermediate for Specialty Materials Research

The properties of (3,4-Dimethylphenyl)methylamine also suggest its potential use in the synthesis of specialty materials.

For example, in the field of polymer chemistry, related compounds have been explored. Thermosensitive copolymers based on poly(2-methoxyethyl acrylate-co-poly(ethylene glycol) methyl ether acrylate) have been developed for nanogel synthesis. rsc.org While not directly involving the target amine, this demonstrates the utility of the 2-methoxyethyl group in creating responsive polymeric materials. Additionally, N-(2-arylethyl)-2-methylprop-2-enamides have been used as reagents for the synthesis of molecularly imprinted polymers. researchgate.net

The structure of (3,4-Dimethylphenyl)methylamine, with its hydrophobic dimethylphenyl group and a hydrophilic portion containing the amine and ether functionalities, is reminiscent of the general structure of a surfactant. Surfactants are molecules with both a water-loving (hydrophilic) and a water-fearing (hydrophobic) part. The surfactant properties of sodium salts of N-alkoxycarbonyl amino acids have been studied, showing excellent surface tension lowering ability. nih.gov Alkyl amine ether nonionic surfactants are also commercially available. lion-specialty-chem.co.jp The balance between the hydrophobic and hydrophilic parts of the molecule is crucial for its surfactant properties. Further derivatization of (3,4-Dimethylphenyl)methylamine could lead to novel surfactants with specific properties. For example, alkoxylated amines are known to be useful in surfactant compositions. google.comgoogle.com

Future Research Directions and Unexplored Avenues for 3,4 Dimethylphenyl Methylamine

Development of Highly Stereoselective Synthetic Pathways

The presence of a stereocenter at the benzylic carbon upon appropriate substitution or the potential for introducing chirality at the nitrogen center (if quaternized) or on the ethyl backbone makes the development of stereoselective synthetic routes a paramount objective. While achiral syntheses are likely accessible through standard reductive amination protocols, future research should prioritize the development of catalytic asymmetric methods to access enantiopure forms of derivatives of (3,4-Dimethylphenyl)methylamine.

Transition-Metal-Catalyzed Asymmetric Hydrogenation: A highly promising avenue is the asymmetric hydrogenation of a precursor imine, formed from 3,4-dimethylbenzaldehyde (B1206508) and 2-methoxyethylamine (B85606). This approach could employ state-of-the-art transition metal catalysts. nih.gov Recent advancements in iridium and rhodium catalysis, utilizing chiral phosphine (B1218219) ligands, have demonstrated exceptional enantioselectivity for a wide range of imines. nih.govacs.org Future studies could explore a matrix of catalysts and ligands to optimize this transformation for the specific steric and electronic properties of the substrate.

Table 1: Proposed Catalytic Systems for Asymmetric Hydrogenation

Catalyst PrecursorChiral Ligand FamilyPotential Advantages
[Ir(COD)Cl]₂Spiro Aminophosphine Ligands (SpiroAP)High stability and efficiency, proven for challenging substrates. acs.org
[Rh(NBD)₂]BF₄P-Chiral Phosphine Ligands (e.g., TangPhos)High turnover numbers and excellent enantioselectivity for functionalized olefins. nih.gov
RuCl₂(PPh₃)₃Chiral Diamine-based LigandsEffective for reductive amination of ketones, adaptable for imines. rsc.org

Asymmetric Reductive Amination: Direct asymmetric reductive amination of 3,4-dimethylbenzaldehyde with 2-methoxyethylamine, using a chiral catalyst and a suitable reducing agent (e.g., H₂ or a hydride source), represents another key direction. researchgate.netacs.org This one-pot approach is highly atom-economical and is gaining traction in both academic and industrial settings. Research should focus on identifying catalyst systems that are tolerant of the ether functionality and can effectively control stereochemistry.

Investigation of Novel Reactivity Patterns and Mechanistic Insights

The structural features of (3,4-Dimethylphenyl)methylamine offer multiple sites for chemical modification. Future research should venture beyond predictable N-alkylation or acylation and explore more innovative transformations, supported by rigorous mechanistic studies.

C-H Bond Functionalization: The selective functionalization of C-H bonds is a frontier in organic synthesis. The benzylic C-H bond and the aromatic C-H bonds of the dimethylphenyl ring are prime targets. Recent breakthroughs in photoredox and synergistic catalysis could enable novel transformations that are otherwise difficult to achieve. nih.govbeilstein-journals.orgnih.gov For instance, a synergistic approach combining a hydrogen atom transfer (HAT) catalyst with a single electron transfer (SET) catalyst could achieve highly regioselective arylation at the benzylic position. nih.gov

Mechanistic Probes: To gain a deep understanding of these potential new reactions, detailed mechanistic investigations are crucial. Techniques such as:

Kinetic Isotope Effect (KIE) Studies: Using deuterated analogues of (3,4-Dimethylphenyl)methylamine (e.g., at the benzylic position) can help determine whether C-H bond cleavage is the rate-determining step in a given transformation. nih.govnih.govias.ac.inniscpr.res.in

In-situ Spectroscopy: Techniques like ReactIR or in-situ NMR can be employed to monitor reaction progress, identify transient intermediates, and elucidate the catalytic cycle in real-time. youtube.com

Radical Trapping Experiments: In the context of photoredox catalysis, the use of radical trapping agents can confirm the involvement of radical intermediates.

Advanced Computational Modeling for Structure-Reactivity Correlations

Computational chemistry offers a powerful lens through which to predict and understand the behavior of molecules, thereby guiding experimental design. For (3,4-Dimethylphenyl)methylamine, computational studies could provide invaluable insights.

Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure, molecular orbitals (HOMO/LUMO), and electrostatic potential of the molecule. researchgate.net This information can predict the most likely sites for electrophilic or nucleophilic attack. Furthermore, DFT can be employed to calculate the energy barriers of proposed reaction pathways, helping to rationalize experimental outcomes and predict the feasibility of new reactions. For instance, modeling the transition states of a proposed C-H activation step could guide the selection of appropriate catalysts and ligands. whiterose.ac.uk

Table 2: Potential Applications of DFT in Studying (3,4-Dimethylphenyl)methylamine

Area of InvestigationComputational TargetPotential Insights
Reactivity PredictionHOMO/LUMO energy levels, Fukui functionsIdentification of nucleophilic and electrophilic centers. researchgate.net
Mechanistic ElucidationTransition state energy calculationsDetermination of rate-determining steps and reaction pathways. whiterose.ac.uk
Catalyst DesignModeling of catalyst-substrate interactionsRational design of ligands for stereoselective synthesis.

Molecular Dynamics (MD) Simulations: If derivatives of this amine are explored for biological applications, MD simulations could be used to model their interactions with target proteins or receptors. These simulations can provide information on binding modes, binding affinities, and the conformational changes that occur upon binding, which is critical for rational drug design.

Exploration in Emerging Fields of Chemical Science

The unique combination of functional groups in (3,4-Dimethylphenyl)methylamine makes it a candidate for exploration in several cutting-edge areas of chemistry.

Organocatalysis: Chiral amines are increasingly being used as organocatalysts. Future research could investigate whether chiral derivatives of (3,4-Dimethylphenyl)methylamine can act as catalysts for reactions such as asymmetric aldol (B89426) or Michael additions. The presence of the methoxyethyl group could potentially influence catalyst solubility and modulate its activity and selectivity through secondary interactions.

Materials Science: Arylamine derivatives are key components in organic electronic materials, particularly in Organic Light-Emitting Diodes (OLEDs). mdpi.comresearchgate.netresearchgate.netnih.govnih.gov The (3,4-dimethylphenyl)methyl moiety could be incorporated into larger conjugated systems designed as hole-transporting materials or emissive dopants. The methoxyethyl group could be a vector for tuning solubility and film-forming properties, which are critical for device fabrication.

N-Heterocyclic Carbene (NHC) Precursors: Secondary amines are common starting materials for the synthesis of imidazolium (B1220033) salts, which are the precursors to N-heterocyclic carbenes (NHCs). beilstein-journals.orgscripps.edupageplace.denih.govbeilstein-journals.org NHCs are a vital class of ligands in organometallic chemistry and organocatalysis. (3,4-Dimethylphenyl)methylamine could be used to synthesize novel NHC precursors bearing a methoxyethyl wingtip, which could impart unique steric and electronic properties to the resulting NHC and its metal complexes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3,4-Dimethylphenyl)methylamine, and how can reaction conditions be tailored to improve yield?

  • Methodological Approach :

  • Step 1 : Start with 3,4-dimethylbenzyl chloride and 2-methoxyethylamine as precursors. Nucleophilic substitution reactions under basic conditions (e.g., K₂CO₃ in DMF) can facilitate amine bond formation .
  • Step 2 : Optimize solvent selection (e.g., ethanol or toluene) and temperature (reflux at 80–100°C) to enhance reaction efficiency. Catalysts like Pd/C may reduce side products in intermediate steps .
  • Step 3 : Purify via column chromatography or recrystallization. Monitor purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers validate the structural integrity of (3,4-Dimethylphenyl)methylamine post-synthesis?

  • Analytical Techniques :

  • NMR : Use ¹H/¹³C NMR to confirm substituent positions (e.g., dimethylphenyl protons at δ 2.2–2.4 ppm, methoxyethyl signals at δ 3.3–3.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (calculated for C₁₂H₁₉NO: 193.15 g/mol) .
  • FT-IR : Identify amine N-H stretches (~3300 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for (3,4-Dimethylphenyl)methylamine derivatives?

  • Root Cause Analysis :

  • Variable Substituent Effects : Minor structural modifications (e.g., replacing methoxy with ethoxy groups) may alter receptor binding affinity. Compare IC₅₀ values across analogs using radioligand displacement assays .
  • Experimental Design : Standardize assay conditions (e.g., pH, temperature) to minimize variability. Use positive controls (e.g., known receptor agonists/antagonists) for validation .

Q. How can structure-activity relationship (SAR) studies be designed to optimize (3,4-Dimethylphenyl)methylamine for neurological targets?

  • SAR Framework :

  • Modify Substituents : Synthesize analogs with halogens (Cl, F) on the phenyl ring or varying alkyl chain lengths on the methoxyethyl group. Test affinity for serotonin (5-HT) or dopamine receptors via competitive binding assays .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with receptor active sites. Prioritize analogs with high docking scores for synthesis .

Q. What mechanistic insights explain the compound’s selectivity for specific enzyme targets?

  • Mechanistic Probes :

  • Enzyme Inhibition Assays : Measure inhibition kinetics (e.g., acetylcholinesterase) using Ellman’s method. Compare Km and Vmax values to assess competitive vs. non-competitive inhibition .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate hydrophobic vs. hydrogen-bonding interactions .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(3,4-Dimethylphenyl)methyl](2-methoxyethyl)amine
Reactant of Route 2
Reactant of Route 2
[(3,4-Dimethylphenyl)methyl](2-methoxyethyl)amine

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